8-(5-Bromofuran-2-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
The compound 8-(5-Bromofuran-2-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione features a 1,3,8-triazaspiro[4.5]decane-2,4-dione core substituted with a 5-bromofuran-2-carbonyl group at position 8 and an ethyl group at position 2. This spirocyclic hydantoin derivative is synthesized via a multi-step process involving microwave-assisted Suzuki-Miyaura coupling (for introducing aryl/heteroaryl groups) and subsequent deprotection steps .
Properties
IUPAC Name |
8-(5-bromofuran-2-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O4/c1-2-18-12(20)14(16-13(18)21)5-7-17(8-6-14)11(19)9-3-4-10(15)22-9/h3-4H,2,5-8H2,1H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIIPSZLADWZQGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2(CCN(CC2)C(=O)C3=CC=C(O3)Br)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound has a distinctive spirocyclic structure that contributes to its biological properties. Its molecular formula is , and it features a brominated furan moiety, which is known for enhancing biological activity in various contexts.
Molecular Structure
| Component | Description |
|---|---|
| Molecular Formula | C14H16BrN3O5S |
| Molecular Weight | 396.16 g/mol |
| Key Functional Groups | Furan, Carbonyl, Amine |
Antimicrobial Activity
Research indicates that compounds containing furan and carbonyl groups exhibit significant antimicrobial properties. The presence of the bromine atom may enhance this activity through increased lipophilicity or through specific interactions with microbial cell membranes.
Case Study: Antibacterial Efficacy
A study conducted by Zhang et al. (2022) evaluated the antibacterial efficacy of similar compounds against Staphylococcus aureus and Escherichia coli. The results demonstrated that derivatives with furan groups showed minimum inhibitory concentrations (MICs) as low as 32 µg/mL against E. coli, suggesting promising antibacterial potential.
Anticancer Activity
The spirocyclic nature of this compound may contribute to its anticancer properties by interfering with cellular signaling pathways involved in cancer progression.
Research Findings on Anticancer Effects
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways.
- Cell Lines Tested : Notably effective against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines.
- IC50 Values : In vitro studies reported IC50 values of approximately 15 µM for HeLa cells, indicating potent anticancer activity.
Neuroprotective Effects
Emerging research suggests that compounds structurally similar to 8-(5-Bromofuran-2-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione may exhibit neuroprotective effects.
Neuroprotection Study Overview
A study by Lee et al. (2023) explored the neuroprotective effects of similar triazaspiro compounds in models of oxidative stress-induced neuronal injury. The findings indicated that these compounds significantly reduced neuronal apoptosis and oxidative stress markers.
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against E. coli and S. aureus with MICs around 32 µg/mL |
| Anticancer | Induces apoptosis in HeLa and MCF-7 cells with IC50 ~15 µM |
| Neuroprotective | Reduces oxidative stress in neuronal models |
Comparison with Similar Compounds
Structural Analogues with Antimalarial Activity
Spiropiperidine hydantoins with modifications at positions 3 and 8 demonstrate potent antiplasmodial effects:
Key Observations :
- The 5-bromofuran substituent in the target compound introduces a heteroaromatic group distinct from the chlorinated benzyl groups in CWHM-123/503. Bromine’s larger atomic radius and electronegativity may alter target binding or pharmacokinetics .
- CWHM-505’s dichloro substitution enhances potency, suggesting that halogenation at multiple positions improves antimalarial activity .
Spiropiperidine Hydantoins in Cancer Research
The 8-benzyl derivative (TRI-BE) exhibits anticancer properties:
*Calculated based on C14H17BrN3O3.
Key Observations :
HIF Prolyl Hydroxylase Inhibitors
Spirohydantoins with polar substituents are optimized for anemia treatment:
Key Observations :
Key Observations :
- Microwave synthesis improves reaction efficiency for the target compound (32% yield) compared to conventional methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
